(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

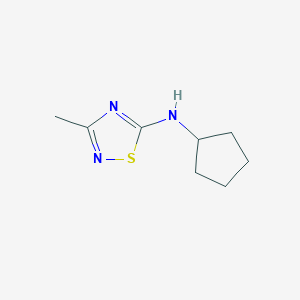

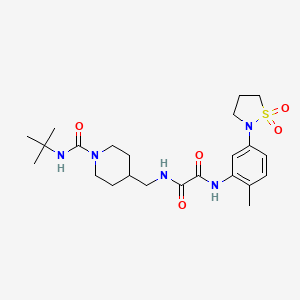

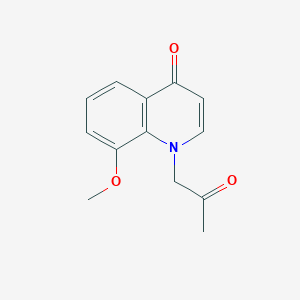

“(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1597298-23-1 . It has a molecular weight of 222.65 and its IUPAC name is (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as “(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride”, often involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Molecular Structure Analysis

The InChI code for “(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” is 1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. One common reaction is an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

“(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” has a molecular weight of 222.65 . .Applications De Recherche Scientifique

Synthesis and Transformation

Research demonstrates the versatile reactivity of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride in synthesizing diverse heterocyclic systems. For instance, the synthesis of 1,2-Diazol-4-sulfonamides, 1,2,4- and 1,2,5-Oxadiazol-3-sulfonamides, and other related compounds from cyanomethanesulfonyl chloride highlights the compound's utility in accessing a variety of biologically relevant structures (Winterwerber, Geiger, & Otto, 2006).

Biological Activities

Studies on derivatives of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride reveal significant biological activities. The synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed these compounds exhibited moderate to high activity against Gram-negative and Gram-positive bacteria, indicating their potential as therapeutic agents (Khalid et al., 2016).

Material Science Applications

The compound's utility extends beyond biological activities into materials science, exemplified by the study on sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid. This research suggests potential applications in energy storage technologies, showcasing the compound's versatility in different scientific domains (Su, Winnick, & Kohl, 2001).

Polymorphism and Crystal Engineering

The compound also plays a role in crystal engineering, as evidenced by the study on concomitant polymorphic forms of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole. This research highlights its importance in understanding solid-state properties and the development of materials with specific physical characteristics (Shishkina et al., 2020).

Anticancer Research

Further emphasizing its biomedical significance, studies on sulfonamide-based 1,3,4-oxadiazole derivatives synthesized from 5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride reveal good anti-inflammatory activity. Some compounds exhibited excellent anti-inflammatory activity, underscoring the potential for developing new therapeutic agents (Kavitha, Nasarullah, & Kannan, 2019).

Propriétés

IUPAC Name |

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHCOELCLGQPSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-[2-hydroxy-2-(2-naphthyl)ethyl]benzenecarboxamide](/img/structure/B2805236.png)

![(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2805240.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)propionamide](/img/structure/B2805245.png)

![(E)-3-(4-bromoanilino)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2805247.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2805253.png)